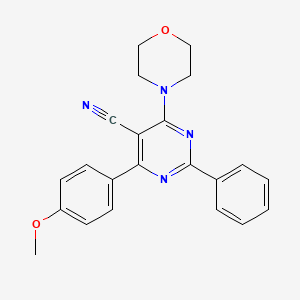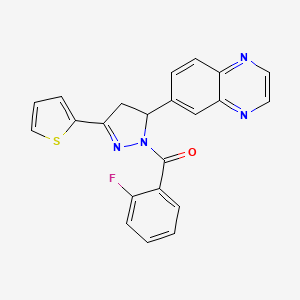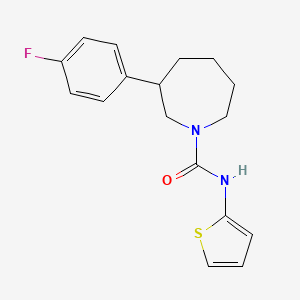
3-(4-fluorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide, also known as compound X, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Chemical Synthesis and Reactivity Thiophene derivatives, including those related to the compound , have been studied for their chemical reactivity and potential in synthesizing novel structures. For example, thiophene-3-carboxamides undergo dearomatising cyclisation, leading to pyrrolinones, azepinones, or partially saturated azepinothiophenes, which could be explored for various applications in organic synthesis and drug development (Clayden et al., 2004).
Biological Activities Substituted carboxamides have been evaluated for their antimicrobial properties. The synthesis and biological evaluation of thiophene carboxamide derivatives have shown potential antimicrobial effects, which could be relevant for the development of new antibiotics or antiviral agents (Talupur et al., 2021).
Material Science Applications The synthesis of azepanium ionic liquids from azepane derivatives suggests potential applications in material science, especially in the development of new ionic liquids with unique properties for use in green chemistry and electrochemistry (Belhocine et al., 2011).
Drug Discovery and Development The modification of bioactive compounds with fluorine atoms, including azepane derivatives, is crucial in drug discovery. Diastereospecific fluorination of substituted azepanes has been reported, indicating the importance of fluorination in modifying the pharmacological properties of compounds (Patel & Liu, 2013).
Electrophilic Intramolecular Cyclization Studies on the electrophilic intramolecular cyclization of thiophene derivatives suggest potential applications in synthesizing complex heterocyclic compounds that could be of interest in pharmaceutical research and development (Danilyuk et al., 2016).
properties
IUPAC Name |
3-(4-fluorophenyl)-N-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c18-15-8-6-13(7-9-15)14-4-1-2-10-20(12-14)17(21)19-16-5-3-11-22-16/h3,5-9,11,14H,1-2,4,10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBHZYAZHDOOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

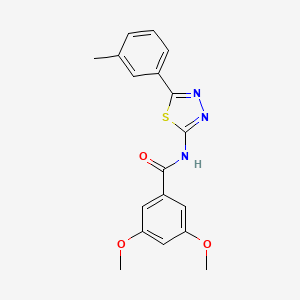
![7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2772643.png)
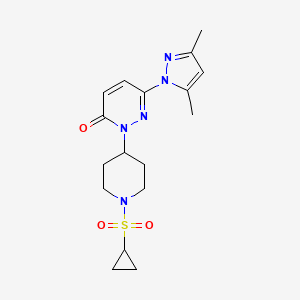
![N-(4-bromo-2-fluorophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2772647.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2772648.png)
![N'-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2772650.png)
![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2772654.png)
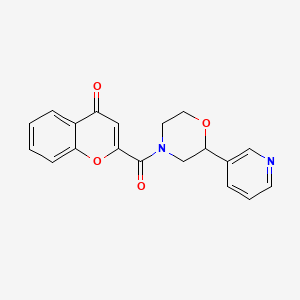
![3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2772657.png)
![N-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2772658.png)
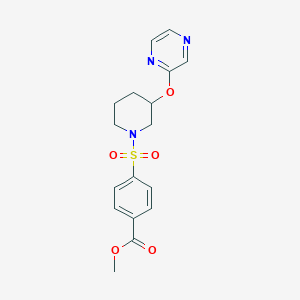
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2772662.png)
